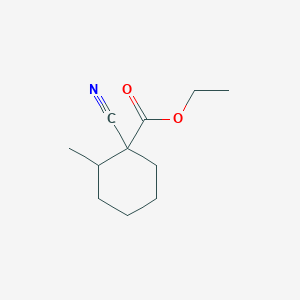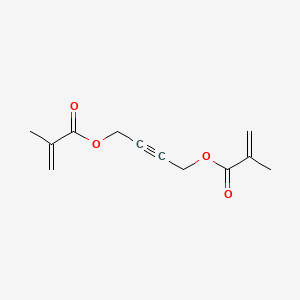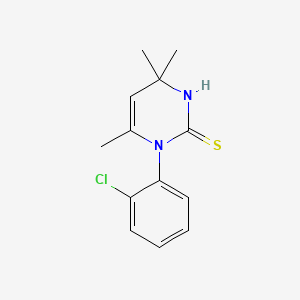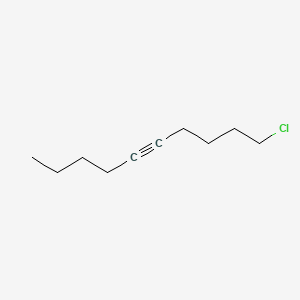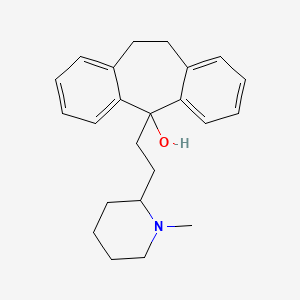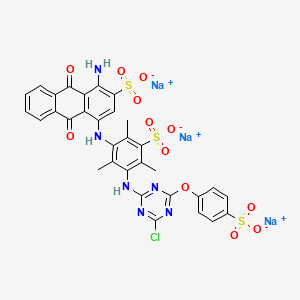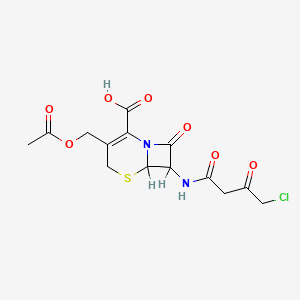
(6R-trans)-3-(Acetoxymethyl)-7-((4-chloro-1,3-dioxobutyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6R-trans)-3-(Acetoxymethyl)-7-((4-chloro-1,3-dioxobutyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its bicyclic structure, which includes a thia-azabicyclo octene ring system, and functional groups such as acetoxymethyl and chloro-dioxobutyl. These structural elements contribute to its reactivity and potential utility in chemical, biological, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6R-trans)-3-(Acetoxymethyl)-7-((4-chloro-1,3-dioxobutyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic ring system: This is achieved through a cyclization reaction involving a thia-azabicyclo precursor.
Introduction of the acetoxymethyl group: This step involves the acetylation of a hydroxymethyl group using acetic anhydride in the presence of a catalyst.
Attachment of the chloro-dioxobutyl group: This is accomplished through a nucleophilic substitution reaction, where a suitable chloro-dioxobutyl precursor reacts with the amino group on the bicyclic ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Scaling up the reaction conditions: Ensuring that the reactions are carried out under controlled temperatures and pressures to maximize efficiency.
Purification techniques: Utilizing methods such as crystallization, distillation, and chromatography to isolate the desired product from impurities.
化学反应分析
Types of Reactions
(6R-trans)-3-(Acetoxymethyl)-7-((4-chloro-1,3-dioxobutyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, thiols, alcohols.
Major Products
Sulfoxides and sulfones: Formed through oxidation.
Alcohols and amines: Formed through reduction.
Substituted derivatives: Formed through nucleophilic substitution.
科学研究应用
(6R-trans)-3-(Acetoxymethyl)-7-((4-chloro-1,3-dioxobutyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (6R-trans)-3-(Acetoxymethyl)-7-((4-chloro-1,3-dioxobutyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound may:
Bind to enzymes: Inhibiting their activity by forming a stable complex.
Interact with receptors: Modulating their signaling pathways.
Disrupt cellular processes: Interfering with DNA replication or protein synthesis.
相似化合物的比较
Similar Compounds
Penicillins: Share a similar bicyclic structure but differ in their functional groups and biological activity.
Cephalosporins: Another class of β-lactam antibiotics with a similar core structure but distinct chemical properties
属性
CAS 编号 |
58684-54-1 |
|---|---|
分子式 |
C14H15ClN2O7S |
分子量 |
390.8 g/mol |
IUPAC 名称 |
3-(acetyloxymethyl)-7-[(4-chloro-3-oxobutanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H15ClN2O7S/c1-6(18)24-4-7-5-25-13-10(16-9(20)2-8(19)3-15)12(21)17(13)11(7)14(22)23/h10,13H,2-5H2,1H3,(H,16,20)(H,22,23) |
InChI 键 |
IKRWLWZYTNQCOD-UHFFFAOYSA-N |
手性 SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC(=O)CCl)SC1)C(=O)O |
规范 SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC(=O)CCl)SC1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


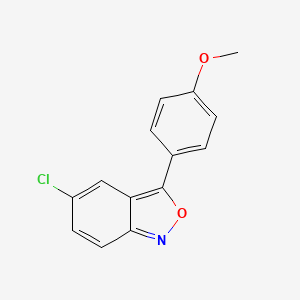
![Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]-](/img/structure/B13798688.png)
![(R)-3,3'-Bis[3,5-bis(tert-butyl)-4-methoxyphenyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13798691.png)
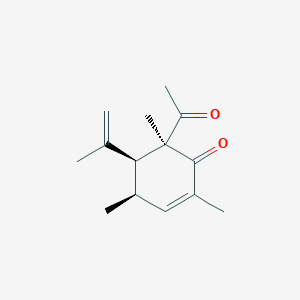
![3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13798698.png)
